molecular formula C15H15ClN2OS B251652 N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide

N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide

Cat. No. B251652
M. Wt: 306.8 g/mol
InChI Key: MFTIGMUEIADPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide, also known as CPTTP, is a synthetic compound that has been extensively studied for its potential use in medicinal chemistry. It is a member of the thiophene family, which is known for its diverse biological activities. CPTTP has been shown to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. It has also been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide inhibits the growth of various cancer cell lines, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide reduces tumor growth and metastasis in animal models of breast and lung cancer. Additionally, N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide has been shown to have antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide is its high purity and yield, which makes it suitable for use in laboratory experiments. Additionally, N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide has a well-defined chemical structure, which allows for accurate characterization and analysis. However, one of the limitations of N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide is not fully understood, which can make it challenging to design experiments to elucidate its pharmacological properties.

Future Directions

There are several future directions for research on N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide. One area of research is the development of more effective formulations of N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide that improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential use of N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Overall, N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide has significant potential as a therapeutic agent, and further research is needed to fully explore its pharmacological properties.

Synthesis Methods

The synthesis of N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide involves the reaction of 3-chloro-4-pyrrolidin-1-ylphenylamine with thiophene-2-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard techniques, such as column chromatography or recrystallization. The yield of the synthesis method is typically high, with a purity of over 95%.

Scientific Research Applications

N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. In particular, N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

properties

Molecular Formula

C15H15ClN2OS

Molecular Weight

306.8 g/mol

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C15H15ClN2OS/c16-12-10-11(17-15(19)14-4-3-9-20-14)5-6-13(12)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8H2,(H,17,19)

InChI Key

MFTIGMUEIADPNR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

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